molecular formula C11H9F4NO B13985342 Benzonitrile, 2-fluoro-4-(4,4,4-trifluorobutoxy)-

Benzonitrile, 2-fluoro-4-(4,4,4-trifluorobutoxy)-

Cat. No.: B13985342
M. Wt: 247.19 g/mol
InChI Key: OQFWBVYKPCHVEH-UHFFFAOYSA-N
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Description

2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is an organic compound with the molecular formula C11H9F4NO It is a fluorinated benzonitrile derivative, characterized by the presence of both fluoro and trifluorobutoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile typically involves a multi-step process. One common method includes the nucleophilic substitution reaction where a suitable fluoro-substituted benzonitrile is reacted with 4,4,4-trifluorobutyl alcohol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids or related compounds.

    Reduction: Formation of amines or other reduced derivatives.

Scientific Research Applications

2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is largely dependent on its interactions with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-4-(trifluoromethyl)benzonitrile: Another fluorinated benzonitrile with similar structural features but different substituents.

    4-(trifluoromethyl)benzonitrile: Lacks the fluoro group but contains the trifluoromethyl group.

    2,4-difluorobenzonitrile: Contains two fluoro groups but no trifluorobutoxy group.

Uniqueness

2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile is unique due to the combination of fluoro and trifluorobutoxy groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C11H9F4NO

Molecular Weight

247.19 g/mol

IUPAC Name

2-fluoro-4-(4,4,4-trifluorobutoxy)benzonitrile

InChI

InChI=1S/C11H9F4NO/c12-10-6-9(3-2-8(10)7-16)17-5-1-4-11(13,14)15/h2-3,6H,1,4-5H2

InChI Key

OQFWBVYKPCHVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCC(F)(F)F)F)C#N

Origin of Product

United States

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